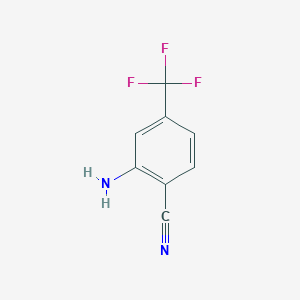

2-Amino-4-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound 2-Amino-4-(trifluoromethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIRNHIXDCZUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-54-1 | |

| Record name | 2-Amino-4-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzonitrile: A Key Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 2-Amino-4-(trifluoromethyl)benzonitrile (CAS No. 1483-54-1), a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. While data for this specific isomer is less abundant than for its more commonly cited counterpart, 4-Amino-2-(trifluoromethyl)benzonitrile, this document synthesizes available information on its chemical structure, nomenclature, synthesis, and physicochemical properties. The guide details a patented synthetic route, discusses the compound's reactivity based on its functional groups, and explores its potential applications as a critical intermediate in the development of novel therapeutic agents. This document serves as a foundational resource for researchers aiming to leverage the unique properties imparted by the trifluoromethyl and amino benzonitrile scaffold.

Nomenclature and Chemical Structure

2-Amino-4-(trifluoromethyl)benzonitrile is a substituted aromatic compound built on a benzonitrile core. Its identity is precisely defined by its nomenclature and structural identifiers.

-

IUPAC Name: 2-Amino-4-(trifluoromethyl)benzonitrile[1]

-

Synonyms: 4-(Trifluoromethyl)anthranilonitrile, 3-Amino-4-cyanobenzotrifluoride, 2-Cyano-5-(trifluoromethyl)aniline[2]

The structure consists of a benzene ring substituted with three functional groups. The principal functional group, nitrile (-C≡N), defines the root name "benzonitrile" and is assigned to position 1 of the aromatic ring. The substituents are an amino group (-NH₂) at position 2 and a trifluoromethyl group (-CF₃) at position 4.

Chemical Structure:

The presence of the electron-donating amino group ortho to the nitrile and the strongly electron-withdrawing trifluoromethyl group para to the amino group creates a unique electronic profile that dictates the molecule's reactivity and utility as a synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for handling, reaction design, and predicting the pharmacokinetic profile of its derivatives. While experimentally determined data for this specific isomer is limited in peer-reviewed literature, a combination of available data and computed values provides a useful profile.[1]

| Property | Value/Information | Source |

| CAS Number | 1483-54-1 | [1][2] |

| Molecular Formula | C₈H₅F₃N₂ | [1][2] |

| Molecular Weight | 186.13 g/mol | [1][2] |

| Appearance | White to brown powder or solid (inferred from analogs) | [1] |

| Melting Point | Data not readily available in literature. | [1] |

| Boiling Point | Data not readily available in literature. | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and Methanol. | |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [2] |

Note: The melting point for the isomeric compound, 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6), is well-documented at 141-145 °C, but this should not be assumed for the 2-amino-4-(trifluoromethyl) isomer.[1][3][4]

Synthesis and Manufacturing

The synthesis of 2-Amino-4-(trifluoromethyl)benzonitrile is not as widely documented as its 4-amino isomer. However, patent literature discloses viable synthetic pathways. One such method involves a four-step process starting from the readily available m-trifluoromethyl fluorobenzene.[1]

Causality of Experimental Choices: This synthetic strategy is logical as it builds the molecule by sequentially installing the required functional groups onto a fluorinated starting material. The initial bromination directs the subsequent steps. The Grignard reaction is a classic and powerful method for carbon-carbon bond formation, used here to introduce the aldehyde group (formylation). The aldehyde is then converted to the more stable nitrile, a common transformation in organic synthesis. Finally, nucleophilic aromatic substitution of the fluorine atom with ammonia (amination) installs the key amino group to yield the final product. The choice of reagents and reaction sequence is designed to control regioselectivity and achieve a high-purity product.

Caption: Four-step synthesis of 2-Amino-4-(trifluoromethyl)benzonitrile.

Detailed Experimental Protocol (Based on Patent CN101759597A)

This protocol is a self-validating system, where the successful isolation and characterization of each intermediate confirms the efficacy of the preceding step before proceeding.

Step 1: Positional Bromination

-

Reactants: m-Trifluoromethyl fluorobenzene, a suitable acid (e.g., sulfuric acid), and a brominating agent (e.g., N-bromosuccinimide).

-

Procedure: The m-trifluoromethyl fluorobenzene is reacted with the brominating agent in the presence of the acid catalyst. The reaction is monitored until completion (e.g., by TLC or GC).

-

Work-up: The reaction mixture is quenched and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-bromo-5-fluoro-benzotrifluoride.

-

Validation: The structure of the intermediate is confirmed by spectroscopic methods (NMR, MS).

Step 2: Grignard Reaction and Formylation

-

Reactants: 2-Bromo-5-fluoro-benzotrifluoride, magnesium turnings, and a formylation reagent (e.g., ethyl formate or DMF).

-

Procedure: The Grignard reagent is prepared by reacting the brominated intermediate with magnesium in an anhydrous ether solvent (like THF). This reagent is then carefully added to the formylation reagent at low temperature.

-

Work-up: The reaction is quenched with an acidic aqueous solution. The product, 2-trifluoromethyl-4-fluorobenzaldehyde, is extracted, and the organic phase is purified (e.g., via column chromatography).

-

Validation: Purity and identity are confirmed by spectroscopy.

Step 3: Cyanation

-

Reactants: 2-Trifluoromethyl-4-fluorobenzaldehyde, a cyanide source (e.g., sodium cyanide or conversion to an oxime followed by dehydration).

-

Procedure: The aldehyde is converted to the nitrile. A common method involves reacting the aldehyde with hydroxylamine to form an aldoxime, which is then dehydrated using a reagent like acetic anhydride or thionyl chloride to yield 2-trifluoromethyl-4-fluorobenzonitrile.[5]

-

Work-up: The product is isolated through extraction and purified by distillation or chromatography.

-

Validation: Spectroscopic analysis confirms the conversion of the aldehyde to the nitrile group.

Step 4: Amination

-

Reactants: 2-Trifluoromethyl-4-fluorobenzonitrile, an ammoniating reagent (e.g., aqueous ammonia, ammonia gas in a solvent).

-

Procedure: The fluorinated benzonitrile is heated with the ammoniating reagent in a sealed vessel. The fluorine atom, activated by the electron-withdrawing groups, undergoes nucleophilic aromatic substitution.

-

Work-up: After cooling, the solid product is filtered, washed, and recrystallized to yield pure 2-Amino-4-(trifluoromethyl)benzonitrile.

-

Final Validation: The final product's identity and purity (>98%) are confirmed by melting point analysis (if available), HPLC, and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR).

Applications in Medicinal Chemistry and Drug Discovery

While specific, marketed drugs derived from 2-Amino-4-(trifluoromethyl)benzonitrile are not prominently documented, its structural motifs are highly valuable in drug design. Fluorinated compounds, particularly those with the trifluoromethyl group, are sought after for their ability to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][6]

The benzonitrile group itself is a versatile pharmacophore. It can act as a bioisostere for other functional groups, such as a carbonyl, and can participate in hydrogen bonding with biological targets.[7] For instance, in many enzyme inhibitors, the nitrile nitrogen acts as a hydrogen bond acceptor, mimicking interactions of endogenous ligands.[7]

This compound serves as a critical starting material for synthesizing more complex heterocyclic systems. The amino and nitrile groups can be readily transformed or used in cyclization reactions to build scaffolds like quinazolines, which are prevalent in oncology drugs.[8]

Caption: Role as a building block in drug discovery.

Spectroscopic Analysis

Detailed, published spectra for 2-Amino-4-(trifluoromethyl)benzonitrile are sparse. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons and the amino protons. The aromatic protons would appear as a complex multiplet pattern due to their different chemical environments and coupling. The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display eight distinct carbon signals. The nitrile carbon (-C≡N) would appear downfield (typically 115-125 ppm). The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons would have shifts influenced by the electronic effects of the substituents.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the sharp C≡N nitrile stretch (around 2220-2260 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (in the 1100-1350 cm⁻¹ region).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 186, corresponding to the molecular weight of the compound.

Safety and Handling

2-Amino-4-(trifluoromethyl)benzonitrile is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classification: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[2]

-

GHS Hazard Statements: H301, H311, H315, H317, H319, H331, H335.[2]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

Conclusion

2-Amino-4-(trifluoromethyl)benzonitrile is a valuable, albeit less-studied, fluorinated building block with significant potential in synthetic and medicinal chemistry. Its unique substitution pattern provides a scaffold for creating novel molecules with desirable pharmaceutical properties. While a comprehensive set of experimental data remains to be fully documented in public literature, the synthetic routes outlined in patents provide a clear pathway for its preparation. This guide serves as a consolidated resource for researchers, providing the necessary foundational knowledge to safely handle, synthesize, and utilize this compound in advanced research and development programs.

References

-

MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]

- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile (CN1810775B).

-

EASTFINE. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Available at: [Link]

- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile (CN1810775A).

- Google Patents. Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde (US4808746A).

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]

-

PubChem. 4-Amino-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. PubChem Compound Database; CID=522170. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1483-54-1|2-Amino-4-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [amp.chemicalbook.com]

- 5. US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]

2-Amino-4-(trifluoromethyl)benzonitrile CAS number 1483-54-1

The following technical guide details the properties, synthesis, and applications of 2-Amino-4-(trifluoromethyl)benzonitrile (CAS 1483-54-1) .

Core Scaffold for Fused Heterocycles and Bioactive Fluorinated Aromatics

Executive Summary

2-Amino-4-(trifluoromethyl)benzonitrile (CAS 1483-54-1) is a critical fluorinated aniline derivative used primarily as an intermediate in the synthesis of fused heterocyclic compounds, including quinazolinones , benzoxazines , and indoles .[1]

Crucial Distinction: Researchers must distinguish this compound from its isomer, 4-amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6), which is the primary precursor for the anti-androgen drugs Bicalutamide and Enzalutamide. While CAS 1483-54-1 shares a similar molecular weight and elemental composition, its ortho-amino/nitrile arrangement renders it uniquely suitable for cyclization reactions that form bicyclic cores found in next-generation kinase inhibitors and agrochemical ryanodine receptor modulators.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The electron-withdrawing trifluoromethyl (-CF

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 2-Amino-4-(trifluoromethyl)benzonitrile |

| Common Synonyms | 2-Cyano-5-(trifluoromethyl)aniline; 5-Trifluoromethylanthranilonitrile |

| Molecular Formula | C |

| Molecular Weight | 186.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 88 – 92 °C |

| Boiling Point | ~127 °C (at 7 mmHg) |

| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; Insoluble in water |

| pKa (Conjugate Acid) | ~0.5–1.5 (Estimated; weakly basic due to EWGs) |

| Hazards (GHS) | Acute Tox. 3 (Oral/Inhal), Skin Irrit. 2, Eye Irrit.[1][2][3][4] 2A |

Synthesis & Manufacturing

The synthesis of CAS 1483-54-1 typically follows one of two industrial routes. The choice depends on raw material availability (fluoro- vs. nitro- precursors) and cost considerations.

Method A: Nucleophilic Aromatic Substitution (S Ar)

This is the preferred route for high-purity synthesis, avoiding the handling of energetic nitro intermediates. It utilizes 2-fluoro-4-(trifluoromethyl)benzonitrile (CAS 146070-34-0) as the starting material.

-

Mechanism: The highly electron-deficient benzene ring (activated by -CN and -CF

) undergoes facile displacement of the fluoride ion by ammonia. -

Reagents: NH

(aq) or NH -

Conditions: 80–120 °C, sealed vessel (autoclave).

Method B: Nitro Group Reduction

This route starts from 2-nitro-4-(trifluoromethyl)benzonitrile (CAS 778-94-9), which is obtained via nitration of 4-(trifluoromethyl)benzonitrile.

-

Mechanism: Chemoselective reduction of the nitro group to the amine.

-

Reagents: Iron powder/NH

Cl (Bechamp reduction) or H -

Conditions: Reflux in EtOH/Water (Fe reduction) or RT (Hydrogenation).

Visualization: Synthetic Pathways[6][11]

Figure 1: Primary synthetic routes to 2-Amino-4-(trifluoromethyl)benzonitrile.

Experimental Protocol: S Ar Synthesis

This protocol describes the conversion of 2-fluoro-4-(trifluoromethyl)benzonitrile to the target amine. This method is self-validating via TLC and melting point determination.

Reagents:

-

2-Fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq)

-

Ammonium Hydroxide (28-30% NH

, 5.0 eq) -

DMSO (5 volumes)

Step-by-Step Workflow:

-

Setup: Charge a pressure-rated glass vessel or autoclave with 2-fluoro-4-(trifluoromethyl)benzonitrile dissolved in DMSO.

-

Addition: Add ammonium hydroxide slowly at room temperature. Seal the vessel immediately.

-

Reaction: Heat the mixture to 90 °C for 4–6 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear, and a lower Rf fluorescent spot (product) should appear.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 volumes). The product will precipitate as a white solid.

-

Purification: Filter the solid, wash copiously with water to remove DMSO, and dry in a vacuum oven at 45 °C.

-

Characterization: Confirm identity by Melting Point (88–92 °C).

Applications in Drug Discovery & Chemistry[12]

The defining feature of CAS 1483-54-1 is the 1,2-functionalization (Amino and Cyano groups), which serves as a "linchpin" for constructing fused heterocycles.

Quinazoline Synthesis (Niementowski Reaction Analogues)

Reacting CAS 1483-54-1 with formamide, orthoesters, or urea yields 4-substituted quinazolines. These scaffolds are ubiquitous in EGFR inhibitors (e.g., Gefitinib analogs).

Benzoxazinones

Reaction with acid chlorides followed by cyclization allows access to benzoxazinones, which are explored as non-steroidal progesterone receptor agonists .

Anthranilic Diamide Insecticides

While the 4-amino isomer is famous for anti-androgens, the 2-amino isomer (anthranilonitrile) is the core scaffold for ryanodine receptor modulators (e.g., Cyantraniliprole analogs). The amine reacts with pyrazole-5-carbonyl chlorides to form the active diamide linkage.

Visualization: Reactivity Profile

Figure 2: Downstream chemical transformations and bioactive scaffolds.

Handling & Safety (HSE)

Danger: This compound contains a nitrile group and is a fluorinated aromatic amine.[5] It poses significant acute toxicity risks.[1]

-

Acute Toxicity: Toxic if swallowed (H301) or inhaled (H331).[1]

-

Irritation: Causes serious eye irritation and skin irritation.[2]

-

Combustion Products: In case of fire, hazardous decomposition products include Hydrogen Cyanide (HCN) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx).

-

PPE Requirements:

-

Respiratory: NIOSH-approved respirator with organic vapor/acid gas cartridges.

-

Skin: Nitrile gloves (double-gloving recommended).

-

Eyes: Chemical safety goggles.

-

References

-

PubChem. (2025).[1][5][3] 2-Amino-4-(trifluoromethyl)benzonitrile (Compound).[1][6][3][7] National Library of Medicine. [Link]

- Google Patents. (2001).

-

European Chemicals Agency (ECHA). (2025).[3] Registration Dossier: 2-amino-4-(trifluoromethyl)benzonitrile. [Link][1]

Sources

- 1. 2-Amino-4-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 13439028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | C9H3F3N2S | CID 11615540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 13439028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-(trifluoromethyl)benzonitrile | 1483-54-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 2-Amino-4-(trifluoromethyl)benzonitrile from m-trifluoromethyl fluorobenzene

The synthesis of 2-Amino-4-(trifluoromethyl)benzonitrile from m-trifluoromethyl fluorobenzene (1-fluoro-3-(trifluoromethyl)benzene) is a precision chemistry challenge driven by the need to install substituents with specific regiochemical relationships.[1][2]

The core difficulty lies in the regioselectivity of the initial functionalization. The starting material has two directing groups: the Fluorine (ortho/para director) and the Trifluoromethyl group (meta director).[1][2] The target molecule requires functionalization at the C6 position (relative to the original ring numbering), which is ortho to the Fluorine and para to the Trifluoromethyl group.[2] Standard Electrophilic Aromatic Substitution (EAS) often favors the C4 position (para to Fluorine), leading to an incorrect isomer.[1][2]

This guide details the Regioselective Lithiation-Trapping Route , which offers the highest probability of accessing the correct isomer, alongside the Classical Halogenation-Separation Route .

Retrosynthetic Analysis & Strategy

To design the synthesis, we must map the target structure back to the starting material.[2]

Strategic Insight:

Since the F and CF

The Regiochemistry Problem

-

Path A (Standard EAS): Bromination typically occurs para to the Fluorine (C4 of SM), yielding the precursor for the 4-amino-2-(trifluoromethyl) isomer.[1][2] (Incorrect Target) .

-

Path B (Targeted C6 Functionalization): We must direct the incoming electrophile to C6 (ortho to F, para to CF

).[1][2] This can be achieved via Directed Ortho Lithiation (DoM) or by isolating the minor isomer from bromination.[1][2]

Figure 1: Retrosynthetic logic requiring functionalization at the C6 position of the starting material.

Experimental Protocols

Route 1: The Lithiation-Trapping Method (High Precision)

This route utilizes the acidity of the ring protons.[1][2] While the C2 proton (between F and CF

Step 1: Regioselective Iodination/Bromination

Objective: Install a halogen handle at C6.[2]

-

Reagents:

-Butyllithium ( -

Mechanism: Directed Ortho Metalation (DoM).[1][2] Fluorine is a strong Ortho Directing Group (ODG).[1][2]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF (10 mL/g substrate).[1]

-

Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.

-

Base Addition: Add LDA (1.1 equiv) dropwise.[1][2] (Note: LDA is preferred over

-BuLi to minimize nucleophilic attack on the ring).[1][2] -

Substrate Addition: Add 1-fluoro-3-(trifluoromethyl)benzene (1.0 equiv) dropwise over 15 minutes. Maintain temperature < -70°C.

-

Metalation: Stir for 1 hour at -78°C.

-

Quench: Add a solution of Iodine (

) (1.2 equiv) in THF dropwise. -

Workup: Warm to room temperature. Quench with saturated

(to remove excess iodine) and extract with ethyl acetate.[1][2] -

Purification: The crude mixture will contain 2-iodo and 6-iodo isomers.[2] Separate via fractional distillation or column chromatography. The 6-iodo isomer (para to CF

) is the required precursor.[1][2]

Step 2: Cyanation (Rosenmund-von Braun or Buchwald)

Objective: Convert the Aryl-Iodide to an Aryl-Nitrile.[1][2]

-

Substrate: 1-fluoro-2-iodo-4-(trifluoromethyl)benzene (The "6-iodo" product renumbered).[1][2]

-

Reagents: CuCN (Copper(I) cyanide), DMF (Dimethylformamide).[1][2]

Protocol:

-

Dissolve the iodo-intermediate in anhydrous DMF (5 mL/mmol).

-

Heat the mixture to reflux (150°C ) for 12–16 hours under inert atmosphere.

-

Workup: Cool to RT. Pour into a solution of

/HCl (to decompose copper complexes) or ethylene diamine/water.[1][2] Extract with toluene or ethyl acetate.[2] -

Product: 2-Fluoro-4-(trifluoromethyl)benzonitrile .

Step 3: Ammonolysis (SNAr)

Objective: Displace the Fluorine with Ammonia to form the final amine.[1][2]

-

Mechanism: Nucleophilic Aromatic Substitution (

).[1][2] The reaction is facilitated by the electron-withdrawing Nitrile (ortho) and Trifluoromethyl (para) groups.[1][2]

Protocol:

-

Vessel: Use a high-pressure steel autoclave or a sealed heavy-wall glass tube.[2]

-

Mixture: Charge 2-Fluoro-4-(trifluoromethyl)benzonitrile with Ethanol and Liquid Ammonia (excess) or concentrated aqueous Ammonium Hydroxide (28%).

-

Reaction: Seal and heat to 100–120°C for 8–12 hours.

-

Workup: Cool the vessel to <0°C before opening. Vent excess ammonia.[2] Concentrate the solvent.[2]

-

Purification: Recrystallize from Ethanol/Water or Toluene.[2]

Yield Data Summary:

| Step | Transformation | Typical Yield | Key Challenge |

| 1 | Lithiation/Iodination | 60-75% (Mixture) | Isomer separation (C2 vs C6) |

| 2 | Cyanation | 80-90% | Copper waste disposal |

| 3 | Ammonolysis | 85-95% | High pressure safety |

Alternative Route: The Nitration Approach

If lithiation is not feasible, the classical nitration route can be used, provided the correct isomer is isolated.[2]

-

Nitration: Treat 1-fluoro-3-(trifluoromethyl)benzene with

/ -

Isolation: Separate the 6-nitro isomer (1-fluoro-2-nitro-5-(trifluoromethyl)benzene).

-

Cyanation: This is difficult with a nitro group present.[2] A variation involves:

References

-

Regioselective Lithiation: Schlosser, M., et al. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes."[2] Tetrahedron Letters, 1996.[3] Link[1][2][3]

-

Cyanation Protocols: Ellis, G. P., & Romney-Alexander, T. M.[2] "Cyanation of aromatic halides."[2] Chemical Reviews, 1987.[2] Link[1][2]

-

SNAr Amination: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group."[2] VCH Publishers, 1991.

-

Isomer Properties: PubChem Compound Summary for 2-Amino-4-(trifluoromethyl)benzonitrile. Link[1]

Sources

- 1. WO2014084330A1 - Nitrogen-containing heterocyclic compound - Google Patents [patents.google.com]

- 2. 2-Amino-4-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 13439028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

A Comprehensive Technical Guide to 2-Amino-4-(trifluoromethyl)benzonitrile: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties is a proven method for optimizing the pharmacological profile of therapeutic candidates. The trifluoromethyl group (-CF3), in particular, has become a hallmark of modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[1][2][3][4] This guide provides an in-depth technical examination of 2-Amino-4-(trifluoromethyl)benzonitrile, a versatile and high-value intermediate that masterfully combines the benefits of the trifluoromethyl group with the synthetic flexibility of amino and nitrile functionalities. As a key building block, its unique electronic and steric properties make it an indispensable tool for researchers and drug development professionals aiming to construct complex, biologically active molecules.[5][6]

Molecular Profile and Physicochemical Characteristics

2-Amino-4-(trifluoromethyl)benzonitrile (CAS No: 1483-54-1) is a substituted benzonitrile featuring an amino group at the 2-position, a nitrile group at the 1-position, and a trifluoromethyl group at the 4-position of the benzene ring. This specific arrangement of functional groups dictates its reactivity and utility in multi-step syntheses.

Key Physicochemical Data

The fundamental properties of a chemical intermediate are critical for process development, dictating everything from solvent selection to reaction kinetics and purification strategies. The table below summarizes the key physicochemical data for 2-Amino-4-(trifluoromethyl)benzonitrile.

| Property | Value | Source |

| CAS Number | 1483-54-1 | [7] |

| Molecular Formula | C₈H₅F₃N₂ | [7][8] |

| Molecular Weight | 186.13 g/mol | [7][8] |

| Appearance | White to cream or brown solid | Thermo Fisher Scientific |

| Purity | ≥ 98% (GC) | [5] |

| Storage | Store in a dark, dry, and sealed environment at room temperature. | [7] |

Spectroscopic Signature

Definitive structural confirmation is paramount. The following data provides a reference for the spectroscopic characterization of 2-Amino-4-(trifluoromethyl)benzonitrile.

-

¹H NMR & ¹³C NMR: Detailed spectral data are available through various chemical databases, which are essential for reaction monitoring and quality control.

-

Mass Spectrometry (GC-MS): The compound exhibits a prominent molecular ion peak (m/z) at 186, corresponding to its molecular weight.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies include those associated with the N-H stretches of the primary amine, the C≡N stretch of the nitrile, and C-F stretches of the trifluoromethyl group.

Strategic Synthesis of the Intermediate

The efficient and scalable synthesis of 2-Amino-4-(trifluoromethyl)benzonitrile is a topic of significant industrial interest. While multiple synthetic routes exist, they often begin with commercially available trifluoromethyl-substituted benzene derivatives. The choice of a specific pathway is typically guided by factors such as raw material cost, overall yield, process safety, and environmental impact.

Overview of Synthetic Strategies

Several general approaches have been developed, each with distinct advantages and challenges:

-

Route via Halogenation and Cyanation: This common strategy involves the initial halogenation of a suitable trifluoromethyl-aniline precursor, followed by a cyanation reaction (e.g., Rosenmund-von Braun reaction) to introduce the nitrile group.

-

Route via Nitration and Reduction: An alternative pathway begins with a trifluoromethyl-substituted toluene or benzonitrile, proceeds through a regioselective nitration, and concludes with the reduction of the nitro group to the desired amine.[9]

-

Multi-step Synthesis from m-Trifluoromethyl Fluorobenzene: Patented methods describe a four-step synthesis involving bromination, Grignard reaction and formylation, cyanation, and finally, an amino replacement to yield the target molecule.[10]

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a common laboratory-scale synthesis. This self-validating procedure includes causality for each step, ensuring reproducibility and understanding.

Objective: To synthesize 2-Amino-4-(trifluoromethyl)benzonitrile from a suitable precursor.

Workflow Diagram:

Caption: A generalized workflow for the synthesis of the target intermediate.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine the starting material (e.g., 4-bromo-3-aminobenzotrifluoride) (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Causality: Copper(I) cyanide is the cyanating agent. The slight excess ensures the complete conversion of the aryl bromide. The reaction is run under an inert nitrogen atmosphere to prevent oxidation.

-

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Causality: DMF is a polar aprotic solvent that facilitates the dissolution of the reactants and effectively mediates the nucleophilic aromatic substitution.

-

-

Heating: Heat the reaction mixture to 140-150 °C and maintain this temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Causality: The high temperature is necessary to overcome the activation energy of the cyanation reaction.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an aqueous solution of ferric chloride and ammonia to quench the reaction and complex with the copper salts.

-

Causality: This step neutralizes the reaction and facilitates the removal of copper by forming soluble complexes.

-

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Causality: The product is more soluble in the organic phase, allowing for its separation from the aqueous phase.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-Amino-4-(trifluoromethyl)benzonitrile.

-

Causality: These standard purification techniques remove residual impurities, yielding a high-purity final product.

-

Reactivity and Application in Pharmaceutical Synthesis

The synthetic value of 2-Amino-4-(trifluoromethyl)benzonitrile lies in the distinct and complementary reactivity of its three functional groups.

-

The Amino Group (-NH₂): Acts as a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation to form amides, secondary/tertiary amines, and various heterocyclic systems.

-

The Nitrile Group (-C≡N): This versatile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or can participate in cyclization reactions to form heterocycles like quinazolines.[11] In many drug molecules, the nitrile group serves as a bioisostere for a carbonyl group, acting as a hydrogen bond acceptor.[12][13]

-

The Trifluoromethyl Group (-CF₃): This electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but is crucial for enhancing the drug-like properties of the final active pharmaceutical ingredient (API).[1]

Case Study: Synthesis of Nilotinib

A prominent example showcasing the utility of a related isomer is in the synthesis of Nilotinib (Tasigna), a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[14] While the direct synthesis of Nilotinib uses 3-(trifluoromethyl)-5-aminoaniline, the underlying principles of coupling reactions are illustrative. A key step in the synthesis involves the condensation of an aminobenzamide derivative with a pyrimidine compound. The amino group of the benzonitrile intermediate is fundamental to forming the crucial amide bond that links the different fragments of the final drug molecule.[15]

Illustrative Synthetic Logic:

The diagram below outlines the general logic of how an amino-trifluoromethyl-substituted aniline core is incorporated into a complex drug molecule like Nilotinib.

Caption: General synthetic pathway for Nilotinib, highlighting the role of the amino-substituted trifluoromethylaniline core.[15]

This case demonstrates how the amino functionality serves as a critical handle for coupling with other complex fragments, a common strategy in modern drug synthesis.

Safety, Handling, and Analytical Control

As with any active chemical reagent, proper handling and safety protocols are essential.

Hazard Identification and Safety Precautions

2-Amino-4-(trifluoromethyl)benzonitrile is classified with several GHS hazard statements.

-

GHS Hazard Statements:

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area or under a chemical fume hood.[16]

-

A dust mask (e.g., N95) is recommended when handling the solid.

-

-

Storage and Handling:

Quality Control and Analytical Methods

Ensuring the purity of pharmaceutical intermediates is critical for the success of subsequent reactions and the quality of the final API.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of 2-Amino-4-(trifluoromethyl)benzonitrile. A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric or formic acid.[17]

-

Gas Chromatography (GC): GC is also widely used for purity assessment, particularly for checking for volatile impurities.

Conclusion and Future Outlook

2-Amino-4-(trifluoromethyl)benzonitrile stands as a testament to the power of rational molecular design in chemical synthesis. Its trifecta of functional groups—the nucleophilic amine, the versatile nitrile, and the pharmacologically advantageous trifluoromethyl group—provides a robust platform for the construction of novel therapeutics.[5] Its role as a key intermediate in the synthesis of drugs for oncology, neurological disorders, and other therapeutic areas underscores its importance.[5][18] As drug discovery continues to demand molecules of increasing complexity and refined pharmacological profiles, the strategic use of well-designed, fluorinated building blocks like 2-Amino-4-(trifluoromethyl)benzonitrile will undoubtedly continue to expand, paving the way for the next generation of life-saving medicines.[4][6]

References

-

EASTFINE. (2025, April 21). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Retrieved from [Link]

- Google Patents. (n.d.). CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile.

-

Universal Fine Chemicals. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Retrieved from [Link]

-

MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Retrieved from [Link]

- Amala, K., Bhujanga Rao, A. K. S., Sreenivas, R., & Dubey, P. K. (2013). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry, 25(10), 5553-5556.

-

SIELC Technologies. (2018, May 16). 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Google Patents. (n.d.). CN103694176A - Preparation method of nilotinib intermediate.

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

ACS Publications. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 55(17), 7386-7414. Retrieved from [Link]

- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

-

PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

Fisher Scientific. (2023, October 13). SAFETY DATA SHEET: 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US10000470B1 - Method for preparing nilotinib.

-

Taylor & Francis Online. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of nilotinib derivatives and characterization of their interaction with P-gp. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1483-54-1|2-Amino-4-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 8. 2-Amino-4-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 13439028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN103694176A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]

- 15. asianpubs.org [asianpubs.org]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. 4-Amino-2-(trifluoromethyl)benzonitrile | SIELC Technologies [sielc.com]

- 18. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

The Privileged Scaffold: A Technical Guide to Substituted Aminobenzonitriles

Topic: Discovery and History of Substituted Aminobenzonitriles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted aminobenzonitriles (ABNs) represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically utilized as dye intermediates, ABNs have evolved into critical building blocks for kinase inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and neurotherapeutics. This guide analyzes the synthetic evolution of ABNs, from hazardous classical methods to modern green catalysis, and details their mechanistic role in blockbuster drug discovery.

Historical Evolution: From Dyes to Drugs

The history of aminobenzonitriles is a microcosm of organic chemistry’s evolution—moving from stoichiometric, harsh reagents to catalytic, atom-economical processes.

| Era | Method | Key Reagents | Significance |

| Late 19th Century | Sandmeyer Reaction | NaNO₂, CuCN, HCl | First reliable access to aryl nitriles. Limited by explosion risks and stoichiometric copper waste. |

| Early 20th Century | Rosenmund-von Braun | CuCN, High Temp (>200°C) | Allowed conversion of aryl halides. Harsh conditions limited functional group tolerance. |

| 1970s | Pd-Catalyzed Cyanation | Pd(PPh₃)₄, NaCN/KCN | Introduced mild conditions. Plagued by catalyst poisoning (formation of stable Pd-CN species). |

| 2000s | Zn(CN)₂ Protocols | Zn(CN)₂, Pd(dba)₃, dppf | Solved catalyst poisoning via slow release of cyanide. The current industrial standard. |

| 2020s | Green Chemistry | Deep Eutectic Solvents (DES) | Solvent-free or biodegradable media (e.g., Choline Chloride/Urea) for cyclization. |

Technical Deep Dive: Synthetic Methodologies

The Classical Route: Sandmeyer Reaction

While largely superseded by catalysis in discovery chemistry, the Sandmeyer reaction remains relevant for specific substitution patterns where aryl halides are inaccessible.

Mechanism:

-

Diazotization: Treatment of the aniline with NaNO₂/HCl generates the diazonium salt (

). -

Radical Substitution: The diazonium ion undergoes a single electron transfer (SET) with Cu(I)CN, releasing N₂ and generating an aryl radical that recombines with the cyano group.

Critical Safety Protocol:

-

Hazard: Formation of HCN gas and explosive diazonium intermediates.

-

Control: Maintain temperature <5°C during diazotization. Ensure pH >7 during workup to prevent HCN evolution.

The Modern Standard: Pd-Catalyzed Cyanation

This method allows for the late-stage introduction of the nitrile group onto complex aryl halides, preserving sensitive functionality.

The "Poisoning" Problem:

Cyanide is a strong

The Solution: Zinc Cyanide (

Experimental Protocol (General Procedure):

-

Reagents: Aryl halide (1.0 equiv),

(0.6 equiv), -

Solvent: Degassed DMF or DMA (wet solvents kill the catalyst).

-

Conditions: Heat to 120°C for 2-4 hours under Argon.

-

Workup: Quench with dilute ammonium hydroxide (dissolves Zn salts) and extract with EtOAc.

Visualization: The Catalytic Cycle & Poisoning

Figure 1: Mechanism of Pd-Catalyzed Cyanation showing the critical "Poisoning Pathway" (red) that necessitates the use of Zinc Cyanide.

Applications in Drug Discovery[1]

Substituted aminobenzonitriles are not just intermediates; they are pharmacophores. The nitrile group (

Case Study: Tacrine (Alzheimer's Disease)

Tacrine (Cognex) was the first centrally acting cholinesterase inhibitor approved for Alzheimer's. Its synthesis classically relies on the Friedländer annulation using 2-aminobenzonitrile .

-

Reactant: Cyclohexanone.

-

Catalyst:

or -

Mechanism: Condensation of the amino group with the ketone, followed by cyclization onto the nitrile carbon and tautomerization.

Green Chemistry Update (2024): Recent protocols utilize Deep Eutectic Solvents (DES) , such as a mixture of Choline Chloride and Urea. This allows the reaction to proceed at 80°C without volatile organic solvents, achieving yields >90%.

Case Study: Etravirine (Anti-HIV)

Etravirine is a second-generation NNRTI designed to be flexible ("wiggling") to accommodate mutations in the HIV reverse transcriptase binding pocket.

-

Role of ABN: 4-Aminobenzonitrile is a starting material.[7][8]

-

Synthesis: The amino group of 4-aminobenzonitrile attacks the pyrimidine core via nucleophilic aromatic substitution (

). -

Function: The benzonitrile wing extends into a hydrophobic tunnel in the enzyme, providing critical binding affinity via

-stacking and hydrophobic interactions.

Visualization: Drug Synthesis Workflow

Figure 2: Synthetic workflow for Tacrine utilizing 2-aminobenzonitrile as the core scaffold.

References

-

Friedländer Annulation & Tacrine: A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents. MDPI.[3] Link

-

Pd-Catalyzed Cyanation Mechanism: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. J. Am. Chem. Soc.[9] Link

-

Etravirine Synthesis: Synthesis of Pharmaceutical Intermediates from 4-Aminobenzonitrile.[8] BenchChem.[1][8] Link

-

Quinazoline Synthesis: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated Annulation.[5] MDPI.[3] Link

-

General Properties: 2-Aminobenzonitrile Compound Summary. PubChem.[3][10] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinazolinone synthesis [organic-chemistry.org]

- 3. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Quinazoline synthesis [organic-chemistry.org]

- 7. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-4-chlorobenzonitrile 99 38487-86-4 [sigmaaldrich.com]

Spectroscopic data (NMR, IR, Mass Spec) of 2-Amino-4-(trifluoromethyl)benzonitrile

The following technical guide provides an in-depth spectroscopic and physicochemical profile of 2-Amino-4-(trifluoromethyl)benzonitrile . This document is structured to serve researchers requiring precise characterization data, distinguishing this specific isomer from its common analogs.

CAS: 1483-54-1 | Formula: C₈H₅F₃N₂ | MW: 186.14 g/mol [1]

Executive Summary & Structural Logic

In the development of androgen receptor antagonists and high-performance agrochemicals, the trifluoromethyl-benzonitrile scaffold is ubiquitous. It is critical to distinguish 2-Amino-4-(trifluoromethyl)benzonitrile (CAS 1483-54-1) from its regioisomer, 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6).[2]

While the 4-amino isomer is frequently encountered in the synthesis of drugs like bicalutamide, the 2-amino-4-trifluoromethyl isomer offers unique reactivity due to the ortho positioning of the amino and nitrile groups. This proximity facilitates heterocyclization (e.g., to quinazolines) that is impossible with the para-isomer.[2]

Physicochemical Baseline

| Property | Specification | Notes |

| Appearance | White to light yellow crystalline powder | Oxidation leads to darkening. |

| Melting Point | 88.0 – 92.0 °C | Distinct from 4-amino isomer (mp 141–145 °C). |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited water solubility. |

| pKa (Calc) | ~2.5 (Aniline nitrogen) | Electron-withdrawing CN and CF3 reduce basicity.[2] |

Spectroscopic Profiling (NMR, IR, MS)[4][5]

A. Nuclear Magnetic Resonance (NMR) Analysis

The structural confirmation relies on identifying the specific substitution pattern on the benzene ring.[2] The 1,2,4-substitution pattern (CN at 1, NH₂ at 2, CF₃ at 4) creates a distinct splitting pattern compared to other isomers.[2]

¹H NMR (400 MHz, DMSO-d₆)

Predicted and literature-correlated shifts based on substituent chemical shifts (SCS).

| Position | Proton Type | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Structural Logic |

| Ar-H6 | Aromatic | 7.65 – 7.75 | Doublet (d) | J ≈ 8.0 | Deshielded by ortho-CN group. |

| Ar-H3 | Aromatic | 7.05 – 7.15 | Singlet (s) or d | J ≈ 1.5 | Shielded by ortho-NH₂; weak meta coupling to H5. |

| Ar-H5 | Aromatic | 6.85 – 6.95 | DD | J ≈ 8.0, 1.5 | Ortho to H6, meta to H3. |

| -NH₂ | Amine | 6.20 – 6.50 | Broad Singlet | - | Exchangeable; shift varies with concentration/water. |

Critical Distinction: In the 4-amino-2-(trifluoromethyl) isomer, the protons appear as a doublet (~7.6 ppm), a singlet (~7.0 ppm), and a doublet (~6.8 ppm), but the coupling constants and NOE (Nuclear Overhauser Effect) signals differ significantly due to the NH₂ position relative to the CF₃ group.[2]

¹³C NMR (100 MHz, DMSO-d₆)

-

C-F Coupling: The carbons of the trifluoromethyl group and the aromatic ring ipso/ortho to it will appear as quartets due to ¹⁹F coupling.

¹⁹F NMR (376 MHz, DMSO-d₆)

-

Signal: Single peak at -63.0 ppm (approx).[2]

-

diagnostic Value: The absence of other fluorine peaks confirms isomeric purity. A secondary peak at -61 ppm often indicates contamination with the 4-amino-2-CF3 isomer.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" for quality control, particularly for verifying the integrity of the nitrile and amine functionalities.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Note |

| 3450, 3350 | N-H Stretch (Asym/Sym) | Medium | Doublet indicates primary amine (-NH₂). |

| 2220 – 2230 | C≡N Stretch | Strong/Sharp | Characteristic nitrile band; conjugation lowers frequency slightly. |

| 1620 | N-H Bend (Scissoring) | Medium | Confirms primary amine. |

| 1320, 1120 – 1160 | C-F Stretch | Very Strong | Broad, intense bands typical of -CF₃ groups. |

| 820 – 850 | C-H Out-of-Plane | Strong | Indicative of 1,2,4-trisubstituted benzene. |

C. Mass Spectrometry (MS)[4][6]

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Base Peak: Often m/z 186 (stable aromatic system) or m/z 167 (loss of F).[2]

-

Fragmentation Pathway:

Experimental Protocols & Workflow

Protocol 1: Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening due to aggregation:

-

Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃. The polar nature of the compound ensures better solubility and sharpens the exchangeable -NH₂ peak.

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a chemically resistant 0.2 µm PTFE syringe filter into the NMR tube to remove particulates that cause baseline distortion.

Protocol 2: Purity Assessment via HPLC[4]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic absorption) and 220 nm (nitrile/amide).[2]

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for characterizing this compound, ensuring differentiation from its isomers.

Caption: Analytical decision tree for differentiating CAS 1483-54-1 from its regioisomers.

References

-

PubChem. (2024).[2] Compound Summary: 2-Amino-4-(trifluoromethyl)benzonitrile (CID 13439028).[2] National Library of Medicine. Retrieved from [Link]

Sources

A Technical Guide to 2-Amino-4-(trifluoromethyl)benzonitrile for Advanced Research and Development

This guide provides an in-depth technical overview of 2-Amino-4-(trifluoromethyl)benzonitrile (CAS 1483-54-1), a versatile fluorinated building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its commercial availability, physicochemical properties, applications, and safety protocols, while also addressing common points of confusion with its more prevalent isomer.

Introduction: A Versatile but Specific Building Block

2-Amino-4-(trifluoromethyl)benzonitrile is an aromatic compound distinguished by three key functional groups: a primary amine (-NH₂), a nitrile (-C≡N), and a trifluoromethyl (-CF₃) group. This unique combination of electron-donating (amine) and strongly electron-withdrawing (nitrile, trifluoromethyl) substituents makes it a highly valuable intermediate in organic synthesis.[1] The trifluoromethyl group, in particular, is prized in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic profiles.[2][3]

A Critical Note on Isomerism: It is crucial to distinguish 2-Amino-4-(trifluoromethyl)benzonitrile (CAS 1483-54-1) from its isomer, 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) . While structurally similar, their substitution patterns lead to different reactivity and applications. The 4-amino isomer is a key intermediate in the synthesis of the anti-androgen drug Bicalutamide and is more widely documented and commercially available.[4][5][6] This guide will focus exclusively on the 2-Amino-4-(trifluoromethyl)benzonitrile isomer.

Physicochemical Properties and Specifications

Understanding the fundamental properties of a reagent is the bedrock of successful and reproducible research. The key physicochemical data for 2-Amino-4-(trifluoromethyl)benzonitrile are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1483-54-1 | [1][7][8] |

| Molecular Formula | C₈H₅F₃N₂ | [1][7][8] |

| Molecular Weight | 186.14 g/mol | [1][7] |

| IUPAC Name | 2-amino-4-(trifluoromethyl)benzonitrile | [8] |

| Synonyms | 4-(Trifluoromethyl)anthranilonitrile, 3-Amino-4-cyanobenzotrifluoride, 2-Cyano-5-(trifluoromethyl)aniline | [1][8] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 88 - 92 °C | [1] |

| Boiling Point | 127 °C @ 7 mmHg | [1] |

| Purity | Typically ≥98% (by GC) | [1][7] |

Commercial Availability and Sourcing

While less common than its 4-amino isomer, 2-Amino-4-(trifluoromethyl)benzonitrile is commercially available from several specialized chemical suppliers who cater to the research and development sector. When sourcing this reagent, it is imperative to verify the CAS number (1483-54-1) to ensure the correct isomer is procured.

| Supplier | Purity Specification | Notes |

| Chem-Impex | ≥ 98% (GC) | Provides key physical data and application notes.[1] |

| ChemScene | ≥98% | Lists storage conditions (4°C, protect from light).[7] |

| BLD Pharm | Not specified | Provides safety information and storage conditions. |

This table is not exhaustive and represents a snapshot of available suppliers. Pricing and availability are subject to change. Researchers should request batch-specific Certificates of Analysis (CoA) to verify purity and identity.

Synthesis and Mechanistic Considerations

Detailed, peer-reviewed synthesis protocols for 2-Amino-4-(trifluoromethyl)benzonitrile are notably sparse in the literature, especially when compared to the wealth of information on its 4-amino isomer.[9] However, a logical synthetic route can be proposed based on established principles of aromatic chemistry.

Expert Insight: The primary challenge in synthesizing this molecule is controlling the regiochemistry of the substitutions. The trifluoromethyl group is a meta-director, while the amino group is a strong ortho-, para-director. A plausible strategy would involve introducing the functional groups in a sequence that leverages these directing effects. A hypothetical, yet chemically sound, pathway is outlined below.

Caption: Hypothetical synthesis of 2-Amino-4-(trifluoromethyl)benzonitrile.

Causality of Experimental Choices:

-

Nitration: Starting with a brominated precursor allows for a Sandmeyer reaction later. Nitration occurs ortho to the bromine and meta to the -CF₃ group, leading to the desired intermediate.

-

Ammonolysis: The nitro group activates the ring towards nucleophilic aromatic substitution, allowing for the displacement of the bromine by ammonia.

-

Sandmeyer Reaction: This classic transformation converts the primary amine (formed from the reduction of the nitro group, which is not shown in this simplified path but would be an alternative) into a diazonium salt, which is then displaced by a cyanide group to form the target nitrile. This multi-step process is a reliable method for introducing the nitrile group onto an aromatic ring.

Applications in Research and Development

The unique electronic and structural features of 2-Amino-4-(trifluoromethyl)benzonitrile make it a valuable building block in several high-value research areas.[1]

-

Pharmaceutical Development: It serves as a key intermediate for synthesizing novel therapeutic agents. Its structure is particularly suited for creating drugs that target neurological disorders, where the lipophilicity-enhancing -CF₃ group can aid in crossing the blood-brain barrier.[1][3]

-

Agrochemicals: The compound is used in the development of next-generation pesticides and herbicides. The trifluoromethyl group is a common motif in agrochemicals, contributing to their potency and stability.[1]

-

Material Science: Researchers are exploring its use in creating advanced polymers and coatings with specific thermal and chemical resistance properties.[1]

-

Fluorinated Compounds Research: As a readily available fluorinated molecule, it is a fundamental starting material for the broader study of fluorine chemistry and the synthesis of complex fluorinated compounds.[1]

Exemplary Experimental Protocol: N-Acetylation

To ensure the trustworthiness of this guide, we provide a self-validating, step-by-step protocol for a common downstream reaction: the N-acetylation of the primary amino group. This reaction is fundamental for protecting the amine or for synthesizing further derivatives.

Caption: Standard workflow for N-acetylation of an aromatic amine.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Amino-4-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM). Add a mild base, such as Pyridine (1.2 eq), to act as an acid scavenger.

-

Rationale: DCM is an excellent solvent for the starting material and is unreactive under these conditions. Pyridine neutralizes the HCl byproduct generated during the reaction, preventing side reactions.

-

-

Reaction: Cool the stirred solution to 0°C using an ice bath. Add Acetyl Chloride (1.1 eq) dropwise via syringe over 5-10 minutes. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Rationale: Cooling the reaction mixture controls the initial exothermic reaction. Dropwise addition prevents a rapid temperature increase. TLC monitoring is crucial to determine the point of complete consumption of the starting material.

-

-

Workup: Once the reaction is complete, quench by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove residual acid), and brine.

-

Rationale: This aqueous workup sequence systematically removes the catalyst, unreacted reagents, and salts, providing a cleaner crude product for purification.

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product. Purify the residue by flash column chromatography on silica gel.

-

Rationale: Drying removes residual water. Chromatography separates the desired product from any non-polar impurities or byproducts.

-

-

Characterization: Confirm the identity and purity of the final product, N-(2-cyano-5-(trifluoromethyl)phenyl)acetamide, using standard analytical techniques such as HPLC, Mass Spectrometry (MS), and NMR spectroscopy.

-

Rationale: Rigorous characterization is essential to validate the outcome of the experiment. Common methods like HPLC and GC are effective for assessing the purity of such aromatic compounds.[2]

-

Safety and Handling

2-Amino-4-(trifluoromethyl)benzonitrile is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[8]

-

GHS Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Keep in a tightly sealed container in a dry, cool, and dark place.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Amino-4-(trifluoromethyl)benzonitrile, CAS 1483-54-1, is a specialized chemical intermediate with significant potential in pharmaceutical, agrochemical, and materials science research. Its value is derived from the unique interplay of its amino, nitrile, and trifluoromethyl functional groups. While researchers must be diligent in sourcing the correct isomer and aware of the limited availability of published synthesis protocols, its utility as a building block for complex, high-value molecules is clear. Adherence to rigorous safety protocols and analytical validation is paramount when working with this potent and versatile compound.

References

- CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile.

-

The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing . EASTFINE. [Link]

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Google Search.

-

2-Amino-4-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 13439028 . PubChem. [Link]

- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

-

SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE . Malaysian Journal of Analytical Sciences. [Link]

-

4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 . PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 2-Amino-4-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 13439028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

2-Amino-4-(trifluoromethyl)benzonitrile: A Strategic Building Block in Medicinal Chemistry

This guide details the technical utility of 2-Amino-4-(trifluoromethyl)benzonitrile (CAS 1483-54-1), a specialized fluorinated building block used in the synthesis of high-value heterocyclic pharmacophores.[1]

Executive Summary

2-Amino-4-(trifluoromethyl)benzonitrile is a bifunctional aromatic scaffold characterized by an ortho-amino nitrile motif and a strongly electron-withdrawing trifluoromethyl group at the para position relative to the nitrile. This specific substitution pattern renders it an indispensable precursor for synthesizing 7-(trifluoromethyl)quinazolines and benzimidazoles —privileged structures in kinase inhibitors (e.g., EGFR, VEGFR) and G-protein coupled receptor (GPCR) modulators.

Unlike its isomer 4-amino-2-(trifluoromethyl)benzonitrile, this building block directs cyclization to position the lipophilic

| Chemical Profile | Data |

| CAS Number | 1483-54-1 |

| IUPAC Name | 2-Amino-4-(trifluoromethyl)benzonitrile |

| Molecular Formula | |

| Molecular Weight | 186.14 g/mol |

| Key Functional Groups | Primary Amine ( |

| Physical State | White to light yellow crystalline powder |

| Melting Point | 88–92 °C |

Reactivity Profile & Structural Logic

The molecule's utility stems from the synergistic reactivity of its three substituents:

-

The Ortho-Amino Nitrile Core: This is a "pre-organized" electrophile-nucleophile pair. The amine (

) acts as a nucleophile, while the nitrile carbon ( -

The Trifluoromethyl Group (

): Located at the 4-position (relative to the nitrile), the-

Effect on Amine: It decreases the nucleophilicity of the aniline nitrogen slightly compared to non-fluorinated analogues, often requiring higher reaction temperatures or catalysis.

-

Effect on Nitrile: It increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack during cyclization.

-

Primary Application: Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-ones

The most dominant application of this building block is the synthesis of the quinazolinone core. The regiochemistry is strictly defined: the nitrogen of the aniline becomes

Experimental Protocol: Cyclocondensation with Formamide

This protocol yields 7-(trifluoromethyl)quinazolin-4(3H)-one , a scaffold found in various bioactive compounds including neurotensin receptor agonists.

Reagents:

-

2-Amino-4-(trifluoromethyl)benzonitrile (1.0 eq)

-

Formamide (excess, acts as solvent and reagent)

-

Ammonium Acetate (0.1 eq, catalyst)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2-Amino-4-(trifluoromethyl)benzonitrile (10 mmol, 1.86 g) and Formamide (10 mL). Add Ammonium Acetate (1 mmol, 77 mg).

-

Reaction: Heat the mixture to 140–150 °C under an inert atmosphere (

). The high temperature is required to overcome the deactivated nature of the aniline. -

Monitoring: Monitor by TLC or LC-MS. The reaction typically proceeds via an amidine intermediate.

-

Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL). The product usually precipitates as a white solid.

-

Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from ethanol/DMF if necessary.

Mechanism of Action:

The reaction follows a cascade mechanism: Nucleophilic attack of the amine on formamide

Figure 1: Reaction pathway for the conversion of 2-Amino-4-(trifluoromethyl)benzonitrile to the quinazolinone scaffold.

Advanced Applications: Buchwald-Hartwig Cross-Coupling

Beyond cyclization, the primary amine allows for direct functionalization via palladium-catalyzed C-N coupling. This is particularly useful for synthesizing diarylpyrimidines (DAPYs), a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Protocol Insight:

Because the amine is electron-deficient (due to the

| Component | Recommendation | Rationale |

| Catalyst | Source of | |

| Ligand | BINAP or BrettPhos | Bidentate ligands prevent |

| Base | Strong inorganic bases are required to deprotonate the aniline. | |

| Solvent | Toluene or 1,4-Dioxane | High-boiling non-polar solvents support the elevated temperatures (100–110 °C) needed. |

Case Studies in Drug Discovery

A. Neurotensin Receptor 1 (NTS1) Agonists

Research targeting the Neurotensin Receptor 1 for the treatment of schizophrenia and addiction has utilized the 7-(trifluoromethyl)quinazoline core.[2] The

-

Role of Building Block: The 2-amino-4-(trifluoromethyl)benzonitrile is the sole source of the "tail" region of the pharmacophore, fixing the

group at the 7-position to interact with hydrophobic pockets in the GPCR.

B. Dual PTR1/DHFR Inhibitors (Anti-Parasitic)

In the development of treatments for Trypanosomatidic infections (e.g., Leishmaniasis), the trifluoromethyl-quinazoline moiety serves as a bioisostere for pteridines.[3] The electron-withdrawing nature of the scaffold modulates the pKa of the pyrimidine ring nitrogens, optimizing hydrogen bonding with the target enzyme's active site.

Handling & Safety

-

Hazard Identification: Like many benzonitriles, this compound is harmful if swallowed, inhaled, or absorbed through the skin. It releases toxic hydrogen cyanide (HCN) gas if exposed to strong acids.

-

Storage: Store in a cool, dry place under inert gas. The nitrile group is stable, but the amine can oxidize over time if exposed to air and light.

-

PPE: Use nitrile gloves, safety goggles, and work strictly within a fume hood.

References

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Institutes of Health (NIH) / PMC. [Link]

- Small Molecule Agonists of Neurotensin Receptor 1 (Patent US9868707B2).

-

Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives. PubMed Central. [Link]

-

New Medicines for Trypanosomatidic Infections (FP7 Project). European Commission CORDIS. [Link]

-

2-Amino-4-(trifluoromethyl)benzonitrile Product Data. PubChem. [Link]

Sources

Technical Whitepaper: Theoretical Electronic Characterization of 2-Amino-4-(trifluoromethyl)benzonitrile

Executive Summary & Strategic Relevance

This technical guide outlines the theoretical framework for characterizing 2-Amino-4-(trifluoromethyl)benzonitrile (ATFBN) . Distinct from its pharmaceutical isomer (the bicalutamide intermediate 4-amino-2-(trifluoromethyl)benzonitrile), ATFBN represents a specialized "push-pull"

The molecule features a strong electron-donating group (EDG,

-

Nonlinear Optical (NLO) Materials: Due to significant intramolecular charge transfer (ICT).

-

Heterocyclic Synthesis: As a precursor for trifluoromethylated quinazolines and benzimidazoles.

-

Molecular Docking Studies: Understanding the electrostatic landscape for ligand-receptor binding affinity.

Computational Methodology (Standard of Procedure)